molecular formula C12H18N2O B3230544 (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide CAS No. 1307127-20-3

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide

Cat. No.: B3230544
CAS No.: 1307127-20-3
M. Wt: 206.28 g/mol
InChI Key: LMYFPMBEMRMJDQ-JTQLQIEISA-N
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Description

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide (CAS 1307127-20-3) is a chiral benzamide derivative of interest in medicinal chemistry and neuroscience research. It is a key compound for investigating the Sigma-1 Receptor (S1R), a promising ligand-operated molecular chaperone enriched at mitochondria-associated membranes (MAMs) and a pivotal target for modulating neuroprotection, neuroinflammation, and cellular homeostasis . Research into novel benzamide-based S1R ligands, such as this compound, is central to advancing therapeutic strategies for challenging central nervous system (CNS) disorders, including neurodegenerative diseases (including Alzheimer’s and Parkinson's), multiple sclerosis, and brain ischemia . This compound serves as a critical scaffold in structure-activity relationship (SAR) studies. Its molecular framework, featuring a stereospecific center and a substituted benzyl group, allows researchers to explore interactions within the S1R binding pocket. These interactions are crucial for optimizing key drug discovery parameters, such as receptor affinity, selectivity over the sigma-2 receptor (S2R), and overall safety profile . The S1R functions as a unique, ligand-operated molecular chaperone, modulating the activity of various receptors, ion channels, and enzymes without a canonical signal transduction cascade . Modulating this receptor holds broad potential for treating neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and depression, as evidenced by the protective activity of related modified amino acid derivatives in animal models . This compound is supplied for research purposes. It is intended for in vitro applications only and is strictly labeled as For Research Use Only . This product is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-4-6-11(7-5-9)8-14(3)12(15)10(2)13/h4-7,10H,8,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYFPMBEMRMJDQ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide typically involves the reaction of (S)-2-amino-propionamide with N-methyl-4-methyl-benzylamine under specific reaction conditions. The process may include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced amide compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Synthesis :
    • (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is utilized as an intermediate in the synthesis of various bioactive compounds. Its unique functional groups facilitate the formation of diverse chemical structures, which are essential in drug development.
  • Potential Pharmacological Agent :
    • Research indicates that this compound may interact with specific molecular targets such as enzymes and receptors, potentially leading to therapeutic effects. Studies employing molecular docking and biochemical assays have demonstrated its ability to bind to these targets, influencing their activity.
  • Chiral Selectivity :
    • The stereochemistry of this compound enhances its selectivity in biological systems, making it a valuable candidate for developing chiral drugs that require specific enantiomeric forms for efficacy.

Biochemical Research Applications

  • Enzyme Inhibition Studies :
    • The compound's interactions with enzymes have been studied extensively. It has shown promise in modulating enzyme activities, which could lead to advancements in understanding metabolic pathways and disease mechanisms.
  • Molecular Docking Studies :
    • Computational studies using molecular docking techniques have provided insights into how this compound binds to various receptors and enzymes, aiding in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-methylbenzyl group in the target compound increases hydrophobicity compared to the 4-chloro (polar) and 4-methoxy (polar, hydrogen-bonding) analogs .
  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂) enhance reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions, as seen in analogs like and .

Biological Activity

(S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide is a chiral amino acid derivative notable for its potential biological activity. This compound features a unique combination of functional groups, including an amino group, a methyl group, and a propionamide moiety, which contribute to its interactions with various biological targets. The compound's molecular formula is C12H17N2O, with a molar mass of 192.26 g/mol.

Chemical Structure and Properties

The stereochemistry of this compound plays a crucial role in its biological activity. The (S) configuration influences how the compound interacts with enzymes and receptors, potentially leading to significant pharmacological effects. Its structural characteristics allow it to participate in various biochemical reactions, making it a candidate for further research in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound has been shown to interact with specific enzymes, influencing their activity and potentially leading to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, indicating its potential as an antibacterial agent.
  • Pharmacological Applications : Its unique functional groups facilitate binding to biological targets, making it a candidate for drug development.

1. Enzyme Interaction Studies

Studies utilizing molecular docking techniques have demonstrated that this compound can bind to specific sites on enzymes, altering their catalytic activity. For instance:

  • Targeted Enzymes : Research has focused on its interaction with enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
  • Mechanism of Action : Investigations into the compound's mechanism of action reveal that it may act as an inhibitor or modulator depending on the target enzyme.

2. Antimicrobial Activity

Research has explored the antimicrobial properties of this compound against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These findings indicate that the compound may be effective against certain Gram-positive and Gram-negative bacteria, warranting further investigation into its potential as an antimicrobial agent.

3. Toxicity Studies

Safety assessments have been conducted to evaluate the toxicity of this compound:

  • Cell Viability Assays : Preliminary results indicate low toxicity towards human cell lines, suggesting that the compound may have a favorable safety profile for therapeutic use.
  • Mutagenicity Testing : Testing in model organisms such as Drosophila melanogaster has shown no significant mutagenic effects, further supporting its potential as a safe pharmacological agent.

Conclusion and Future Directions

This compound exhibits promising biological activity through its interactions with various molecular targets. Its unique structural features and favorable safety profile make it a valuable candidate for further research in drug development. Future studies should focus on:

  • Detailed Mechanistic Studies : To elucidate the specific pathways influenced by this compound.
  • In Vivo Efficacy Testing : To assess its therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) Analysis : To optimize its chemical structure for enhanced efficacy and specificity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-2-Amino-N-methyl-N-(4-methyl-benzyl)-propionamide?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-mediated reactions or asymmetric catalysis. For example, tert-butanesulfinamide-based auxiliaries are effective for α-branched amines (as demonstrated in asymmetric propargylamine synthesis) . Post-synthetic steps may include deprotection and amidation. Ensure reaction conditions (e.g., solvent, temperature) are optimized to minimize racemization. Purity should be confirmed via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .

Q. How can the structural integrity and enantiomeric purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computed spectra (DFT methods like B3LYP/6-31G*) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight .
  • Chiral chromatography : Retention time alignment with a known (S)-enantiomer standard .
  • X-ray crystallography : Definitive stereochemical confirmation via single-crystal diffraction (e.g., orthorhombic P21_121_121_1 space group observed in related propionamides) .

Q. What analytical techniques are suitable for assessing impurities in bulk synthesis?

  • Methodological Answer :

  • HPLC-UV/DAD : Reverse-phase C18 columns (e.g., 5 μm, 150 × 4.6 mm) with gradient elution (ACN/H2_2O + 0.1% TFA) to resolve byproducts .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns .
  • Karl Fischer titration : Quantify residual solvents (e.g., EtOH, DMF) .

Advanced Research Questions

Q. How can bivalent ligands incorporating this compound be designed for receptor interaction studies?

  • Methodological Answer : Linkers (e.g., polyethylene glycol, alkyl chains) can bridge the compound to peptide motifs (e.g., enkephalin derivatives) to target opioid receptors. Fluorinated analogs may enhance metabolic stability (e.g., CF3_3 groups at para positions improve δ-opioid receptor affinity) . Validate binding via radioligand displacement assays (e.g., [3^3H]DAMGO for μ-opioid receptors) .

Q. What experimental design is recommended for evaluating cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Cell lines : Use diverse panels (e.g., HL-60, HepG2, A549) to assess tissue-specific effects .
  • Dosage : Test a logarithmic concentration range (1 nM–100 μM) over 48–72 hours.
  • Controls : Include cisplatin (positive control) and vehicle (DMSO <0.1%) .
  • Statistical analysis : Two-way ANOVA with Dunnett’s post-hoc test (GraphPad Prism) to compare IC50_{50} values across cell lines .

Q. How can structure-activity relationship (SAR) studies optimize substituents for CB2 receptor affinity?

  • Methodological Answer :

  • Substituent variation : Test halogen (Cl, F), sulfonyl, and trifluoromethyl groups at the benzyl or amide positions .
  • In vitro assays : Competitive binding assays using [3^3H]CP-55,940 in CB2-transfected HEK293 membranes.
  • Data interpretation : Correlate logP values (calculated via ChemDraw) with Ki values to identify lipophilicity thresholds for activity .

Q. How should contradictory data in receptor binding assays be resolved?

  • Methodological Answer :

  • Replicate experiments : Ensure n ≥ 3 with fresh ligand batches to rule out degradation.
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP inhibition for GPCRs) .
  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding poses and identify steric clashes or hydrogen-bond mismatches .

Q. What computational tools can predict physicochemical properties for preclinical profiling?

  • Methodological Answer :

  • logP/logD : Use MarvinSketch or ACD/Labs.
  • pKa : SPARC or MoKa .
  • Solubility : COSMO-RS or QSPR models trained on PubChem data .
  • ADMET : SwissADME or ADMET Predictor for bioavailability/toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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